4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains an oxazole ring substituted with amino, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-methylbenzoic acid with trifluoroacetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the oxazole ring can produce amines.
Scientific Research Applications
4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The amino and trifluoromethyl groups play a crucial role in its binding affinity and selectivity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl and amino groups but lacks the oxazole ring.
4-Amino-3-methylbenzoic acid: Similar in structure but without the trifluoromethyl group and oxazole ring.
4-Amino-3-methyl-6-(trifluoromethyl)benzothiazole: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7F3N2O2 |
---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
4-amino-3-methyl-6-(trifluoromethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H7F3N2O2/c1-14-7-5(13)2-4(9(10,11)12)3-6(7)16-8(14)15/h2-3H,13H2,1H3 |
InChI Key |
JGIDLMZSSMPOEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2OC1=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.